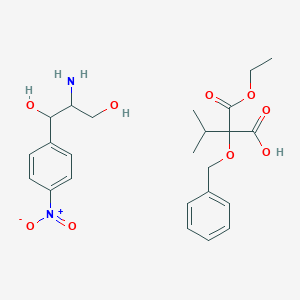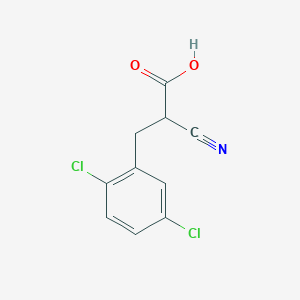
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its stability under normal conditions but should be protected from direct sunlight and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, a catalytic ruthenium complex and an alkali metal base can enable a virtually salt-free and straightforward bimolecular assembly of pyrroles through fully unmasked α-amino aldehydes .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.
Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have different functional groups attached to the nitrogen or carbon atoms of the pyrrole ring .
Scientific Research Applications
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the delocalization of π-electrons in the pyrrole ring . This allows it to bind to various receptors and enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrole-2-carboxylic acid: This compound has a chlorine atom attached to the pyrrole ring, which can alter its reactivity and biological properties.
4-Cyano-1H-pyrrole-2-carboxylic acid:
Uniqueness
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its steric and electronic properties. This makes it a valuable compound for the synthesis of novel organic molecules and the development of new pharmaceuticals .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-cyclopropyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-3-6(4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
InChI Key |
MDMNWDMDDKSHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)


![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)


![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
